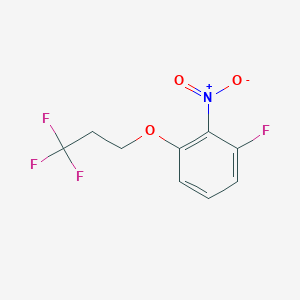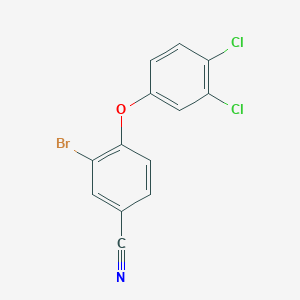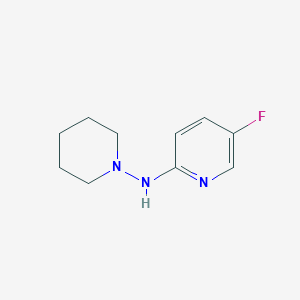![molecular formula C11H23ClN2O B1407368 [1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride CAS No. 2197421-18-2](/img/structure/B1407368.png)
[1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride
Overview
Description
[1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes an azepane ring, making it a subject of interest for various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride typically involves the reaction of azepane with butylamine under specific conditions. The process may include:
Reaction of Azepane with Butylamine: This step involves the nucleophilic substitution reaction where azepane reacts with butylamine in the presence of a suitable catalyst.
Formation of the Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which is the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific biological targets, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may be used in the development of new medications for treating various diseases and conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.
Mechanism of Action
The mechanism of action of [1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
- [1-(Piperidin-1-ylcarbonyl)butyl]amine hydrochloride
- [1-(Morpholin-1-ylcarbonyl)butyl]amine hydrochloride
- [1-(Pyrrolidin-1-ylcarbonyl)butyl]amine hydrochloride
Uniqueness
Compared to similar compounds, [1-(Azepan-1-ylcarbonyl)butyl]amine hydrochloride stands out due to its azepane ring structure. This unique feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-1-(azepan-1-yl)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-2-7-10(12)11(14)13-8-5-3-4-6-9-13;/h10H,2-9,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYNEMDJBXAKPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N1CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1407286.png)




![1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone](/img/structure/B1407294.png)






amine](/img/structure/B1407304.png)

